1-(3-Chlorobenzyl)-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE is a compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a 3-chlorophenylmethyl group and a furan-2-ylmethyl group attached to a piperazine ring, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE typically involves the reaction of 3-chlorobenzyl chloride with furan-2-ylmethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine under reflux conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation techniques to yield the corresponding piperazine derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation products include furan-2-carboxylic acid derivatives.
- Reduction products include fully hydrogenated piperazine derivatives.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares a similar piperazine core but has different substituents, leading to distinct biological activities.
Other Piperazine Derivatives: Compounds like aripiprazole and quetiapine also contain piperazine rings and are used in various therapeutic applications.
Uniqueness: 1-[(3-CHLOROPHENYL)METHYL]-4-[(FURAN-2-YL)METHYL]PIPERAZINE is unique due to its specific combination of a chlorophenyl and a furan group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H19ClN2O |
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Molecular Weight |
290.79 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2 |
InChI Key |
NFXXJJMEIQUEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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